molecular formula C5H5IN2O2 B073931 5-Iodo-6-methyluracil CAS No. 1461-67-2

5-Iodo-6-methyluracil

Cat. No.: B073931
CAS No.: 1461-67-2
M. Wt: 252.01 g/mol
InChI Key: SYWCZCQBZPXNIV-UHFFFAOYSA-N
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Description

5-Iodo-6-methyluracil is a halogenated derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-iodo-6-methyluracil involves the oxidative halogenation of 6-methyluracil. This process typically uses elemental iodine and an oxidizing agent such as hydrogen peroxide or sodium nitrate. The reaction conditions often include an aqueous medium and controlled temperature to ensure the selective iodination at the 5th position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Iodination: Iodine and hydrogen peroxide in an aqueous medium.

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Chlorination: Elemental chlorine or N-chlorosuccinimide.

Major Products:

    5-Bromo-6-methyluracil: Formed through bromination.

    5-Chloro-6-methyluracil: Formed through chlorination.

Scientific Research Applications

5-Iodo-6-methyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-6-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations or inhibition of DNA synthesis, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

  • 5-Bromo-6-methyluracil
  • 5-Chloro-6-methyluracil
  • 6-Methyluracil

Comparison: 5-Iodo-6-methyluracil is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its brominated and chlorinated counterparts. The iodine atom’s larger size and higher electronegativity can influence the compound’s interactions with biological molecules and its overall stability .

Properties

IUPAC Name

5-iodo-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCZCQBZPXNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313064
Record name 5-Iodo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-67-2
Record name 1461-67-2
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Record name 5-Iodo-6-methyluracil
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Record name 5-Iodo-6-methyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any information available on the supramolecular structure of 5-iodo-6-methyluracil?

A2: The paper "The supramolecular structure of this compound" [] likely delves into this topic. Unfortunately, the abstract does not provide specific details about the structural arrangement or intermolecular interactions. Further investigation into the full text of the paper would be necessary to answer this question in detail.

Q2: Are there any analytical techniques mentioned for characterizing this compound?

A3: While not explicitly stated, the titles "OXIDATIVE HALOGENATION OF 6-METHYLURACIL" [] and "Oxidative halogenation of 6-methyluracil" [] suggest that analytical techniques commonly employed in synthetic chemistry, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), were likely utilized to confirm the identity and purity of the synthesized this compound.

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